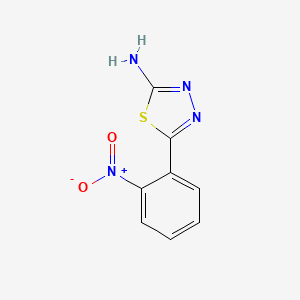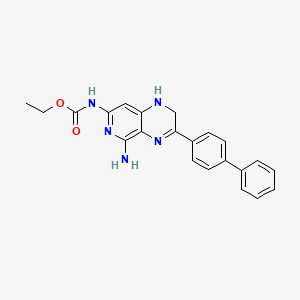
Carbamic acid, (5-amino-3-(1,1'-biphenyl)-4-yl-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, (5-amino-3-(1,1’-biphenyl)-4-yl-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a biphenyl group, a pyrido-pyrazine ring, and an ethyl ester functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (5-amino-3-(1,1’-biphenyl)-4-yl-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester typically involves multi-step organic reactions. The process begins with the formation of the pyrido-pyrazine ring, followed by the introduction of the biphenyl group and the amino group. The final step involves the esterification of the carbamic acid with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Carbamic acid, (5-amino-3-(1,1’-biphenyl)-4-yl-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
科学研究应用
Carbamic acid, (5-amino-3-(1,1’-biphenyl)-4-yl-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of carbamic acid, (5-amino-3-(1,1’-biphenyl)-4-yl-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- Carbamic acid, (5-amino-3-(naphthalen-1-yl)-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester
- Carbamic acid, (5-amino-3-(phenyl)-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester
Uniqueness
Carbamic acid, (5-amino-3-(1,1’-biphenyl)-4-yl-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester is unique due to its biphenyl group, which imparts distinct chemical and biological properties
属性
CAS 编号 |
82586-04-7 |
|---|---|
分子式 |
C22H21N5O2 |
分子量 |
387.4 g/mol |
IUPAC 名称 |
ethyl N-[5-amino-3-(4-phenylphenyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl]carbamate |
InChI |
InChI=1S/C22H21N5O2/c1-2-29-22(28)27-19-12-17-20(21(23)26-19)25-18(13-24-17)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-12,24H,2,13H2,1H3,(H3,23,26,27,28) |
InChI 键 |
WEUUVCRZESHTIJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)NC1=NC(=C2C(=C1)NCC(=N2)C3=CC=C(C=C3)C4=CC=CC=C4)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


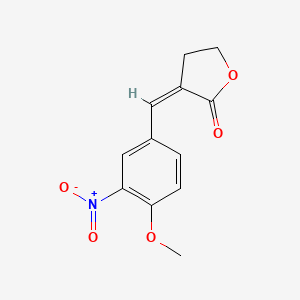
![4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-7-methyl-](/img/structure/B12916531.png)







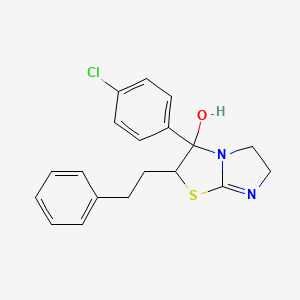
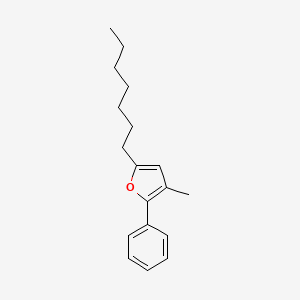

![2-Amino-6-[2-(3,4-dichlorophenyl)ethyl]pyrimidin-4(1h)-one](/img/structure/B12916593.png)
